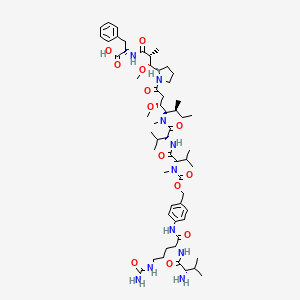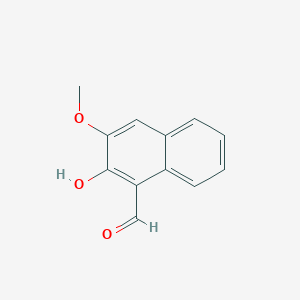
STING agonist-3 (trihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-3 (trihydrochloride) is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound is known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in cancer immunotherapy and as a vaccine adjuvant.
准备方法
The preparation of STING agonist-3 (trihydrochloride) involves the synthesis of amidobenzimidazoles, which are then dimerized to form the final compound. The synthetic route includes the following steps :
Synthesis of Amidobenzimidazoles: A series of small molecule amidobenzimidazoles are synthesized.
Dimerization: Two molecules of the lead amidobenzimidazole compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity.
Final Optimization: The dimeric ligand is further optimized to form STING agonist-3 (trihydrochloride).
For industrial production, the compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .
化学反应分析
STING agonist-3 (trihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween-80 . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
STING agonist-3 (trihydrochloride) has a wide range of scientific research applications, including :
Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.
Vaccine Adjuvant: Boosts immunogenicity against various infections, including SARS-related coronavirus, by enhancing innate immune responses.
Antiviral Research: Shows potential in suppressing infections by inducing effective interferon responses.
Innate Immunity Studies: Used to study the modulation of cellular immunity and the role of STING in various pathologic conditions.
作用机制
STING agonist-3 (trihydrochloride) exerts its effects by activating the STING pathway. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . This leads to the induction of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .
相似化合物的比较
STING agonist-3 (trihydrochloride) is unique compared to other similar compounds due to its non-nucleotide-based structure and high binding affinity to STING. Similar compounds include :
2’3’-cGAMP: A classical STING agonist that also activates the STING pathway but has a different structure.
diABZI (compound 3): Another non-nucleotide-based STING agonist with similar properties but different optimization.
STING agonist-3 (trihydrochloride) stands out due to its enhanced binding affinity and potent activation of the STING pathway, making it a promising candidate for various therapeutic applications.
属性
分子式 |
C37H45Cl3N12O6 |
|---|---|
分子量 |
860.2 g/mol |
IUPAC 名称 |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |
InChI 键 |
JMORLKPRVQRPOR-SYVONOGFSA-N |
手性 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
规范 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)


![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)



![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

